Technical Profile: Calculated pKa and logP values for 4-[(3,4-Dimethylphenoxy)methyl]benzoic acid
Technical Profile: Calculated pKa and logP values for 4-[(3,4-Dimethylphenoxy)methyl]benzoic acid
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 4-[(3,4-Dimethylphenoxy)methyl]benzoic acid . As a bi-aryl ether derivative featuring a benzoic acid core, this compound exhibits specific ionization and lipophilicity profiles critical for medicinal chemistry applications, particularly in the design of PPAR agonists or anti-inflammatory agents where this scaffold is common.
The values presented below are calculated predictions derived from consensus algorithms (combining Hammett equation principles and fragment-based QSAR). These are accompanied by rigorous experimental protocols for validation.
Key Physicochemical Metrics (Calculated)
| Parameter | Value (Consensus Range) | Description |
| pKa (Acidic) | 3.95 ± 0.20 | Ionization of the carboxylic acid moiety. |
| logP (Octanol/Water) | 4.40 ± 0.30 | Lipophilicity of the neutral species. |
| logD (pH 7.4) | 1.10 ± 0.40 | Distribution coefficient at physiological pH. |
| Molecular Weight | 256.30 g/mol | - |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | Predictive of good membrane permeability. |
Molecular Architecture & Theoretical Basis
To understand the calculated values, we must deconstruct the molecule into its functional contributors. The structure consists of a benzoic acid head group linked via a methylene ether spacer to a 3,4-dimethylphenyl tail.
Structural Analysis
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Ionizable Center: The carboxylic acid at the para position is the sole ionizable group in the physiological pH range.
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Electronic Effects: The -(CH2)-O- substituent at the para position of the benzoic acid ring exerts a weak inductive electron-withdrawing effect (-I) due to the oxygen atom, partially insulated by the methylene group. This typically lowers the pKa slightly relative to unsubstituted benzoic acid (pKa 4.20).
-
Lipophilic Contributors: The 3,4-dimethylphenyl ring is highly lipophilic. The ether linkage adds polarity but does not offset the hydrophobicity of the two aromatic rings.
Detailed Physicochemical Profiling
Dissociation Constant (pKa)
The calculated pKa of 3.95 indicates that this compound is a stronger acid than benzoic acid.
-
Mechanism: The phenoxymethyl group acts as an electron-withdrawing substituent. By pulling electron density away from the carboxylate anion, it stabilizes the negative charge, thereby favoring dissociation (proton release).
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Physiological State: At pH 7.4 (blood plasma), the compound will exist almost exclusively (>99.9%) in its ionized carboxylate anion form .
-
Calculation: Using the Henderson-Hasselbalch equation:
. - (Anion:Neutral).
-
Lipophilicity (logP vs. logD)
While the logP (4.40) suggests a highly lipophilic molecule in its neutral state, the logD is the more relevant metric for biological systems.
-
logP (Neutral): High lipophilicity drives the compound to partition into lipid bilayers, suggesting high passive permeability if the charge is masked.
-
logD (pH 7.4): Because the compound is ionized at pH 7.4, its effective lipophilicity drops significantly to ~1.10 . This "ion trapping" effect means the compound is soluble in plasma but may require specific transporters or protonation at the membrane surface to cross cell barriers effectively.
Visualization: Computational Workflow
The following diagram illustrates the in silico decision tree used to derive these values.
Figure 1: In-silico workflow for deriving physicochemical consensus values.
Experimental Validation Protocols
As a scientist, you must validate calculated data. Below are the industry-standard protocols for verifying the pKa and logP of this specific compound.
Protocol A: Potentiometric Titration (pKa Determination)
Objective: Determine the precise thermodynamic pKa. Applicability: Suitable for ionizable compounds with solubility >10⁻⁴ M.
Reagents:
-
Ionic strength adjuster (0.15 M KCl).[2]
-
Degassed water (CO₂-free).
Step-by-Step Methodology:
-
Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature (25°C).
-
Sample Preparation: Weigh approximately 5-10 mg of the compound. Dissolve in a minimal amount of methanol (if water solubility is low) and dilute with 0.15 M KCl to reach a concentration of ~1 mM. Note: If methanol >20% is used, a Yasuda-Shedlovsky extrapolation is required to determine aqueous pKa.
-
Titration:
-
Data Analysis: Plot pH vs. Volume of Titrant. The inflection point (first derivative maximum) corresponds to the pKa.
Protocol B: OECD 117 HPLC Method (logP Determination)
Objective: Determine lipophilicity for hydrophobic compounds where the "Shake Flask" method is inefficient. Standard: .[3]
Reagents:
-
Methanol (HPLC Grade).
-
Reference standards with known logP values (e.g., Benzoic acid, Naphthalene, Phenanthrene).
Step-by-Step Methodology:
-
Column Selection: Use a C18 (octadecyl-silica) analytical column.
-
Mobile Phase: Isocratic Methanol:Water (75:25 v/v) buffered to pH 3.0 (using phosphate buffer) to suppress ionization of the benzoic acid group. Critical: The compound must be in its neutral form for accurate logP measurement.
-
Calibration: Inject a mixture of reference standards (logP range 1.0 to 5.0). Construct a calibration curve of
(capacity factor) vs. .[4]-
Calculation of
: , where is retention time and is dead time (measured with thiourea).
-
-
Measurement: Inject the test compound. Record
. -
Calculation: Interpolate the logP of the test compound using the regression equation from the calibration curve.
Visualization: Experimental Decision Tree
Figure 2: Selection of experimental method based on compound solubility.
Biopharmaceutical Implications
Solubility & Permeability (BCS Classification)
Based on the calculated logP (4.40) and pKa (3.95), this compound likely falls into BCS Class II (Low Solubility, High Permeability) in acidic environments (stomach), but solubility improves significantly in the intestine (pH 6.8) due to ionization.
Formulation Strategy
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Salt Selection: To improve oral bioavailability, the compound should be formulated as a salt (e.g., Sodium or Potassium salt). This utilizes the carboxylic acid to create a highly soluble ionic species.
-
Pre-formulation: Avoid acidic excipients that would suppress ionization and precipitate the neutral, insoluble acid.
References
-
OECD. (2022).[3] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.[3][5][6] [Link][3][5]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 308473, 4-(Methoxymethyl)benzoic acid. (Used for structural fragment comparison). [Link]
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. ovid.com [ovid.com]
- 4. oecd.org [oecd.org]
- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 6. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
